Methanamine, N-(3-thienylmethylene)-

描述

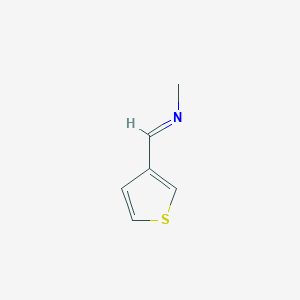

"Methanamine, N-(3-thienylmethylene)-" is a Schiff base derivative characterized by a methanamine backbone (CH₃NH₂) functionalized with a 3-thienylmethylene group. Schiff bases like this are typically synthesized via condensation reactions between primary amines and carbonyl compounds, forming imine linkages. Such compounds are pivotal in coordination chemistry, catalysis, and polymer science due to their tunable electronic and steric properties .

The 3-thienyl substituent introduces a sulfur-containing heteroaromatic ring, which may enhance conjugation and alter electronic properties compared to phenyl or pyridinyl analogs. This could influence reactivity in cycloadditions, catalytic activity, or stability in synthetic applications .

属性

CAS 编号 |

124416-00-8 |

|---|---|

分子式 |

C6H7NS |

分子量 |

125.19 g/mol |

IUPAC 名称 |

N-methyl-1-thiophen-3-ylmethanimine |

InChI |

InChI=1S/C6H7NS/c1-7-4-6-2-3-8-5-6/h2-5H,1H3 |

InChI 键 |

DJFLZFSQBQALTD-UHFFFAOYSA-N |

规范 SMILES |

CN=CC1=CSC=C1 |

产品来源 |

United States |

相似化合物的比较

Structural and Electronic Differences

The substituent on the methanamine backbone dictates key properties:

Key Observations :

Reactivity in Cycloaddition Reactions

Schiff bases like N-(phenylmethylene)methanamine are used in 1,3-dipolar cycloadditions with strained alkenes (e.g., cyclopropylidenecyclobutane), yielding spirocyclic isoxazolidines. For example:

- N-(Phenylmethylene)methanamine reacts with cyclopropylidenecyclobutane to form dispiro[(cyclobutane)isoxazolidine(cyclopropane)] derivatives in high regioselectivity .

- N-(Pyridinylmethylene)methanamine may exhibit altered regioselectivity due to pyridinyl’s electron-withdrawing effects, though specific data is unavailable.

Theoretical comparison with N-(3-thienylmethylene)methanamine :

- Thienyl’s electron-rich system could accelerate cycloaddition kinetics compared to phenyl analogs.

- Thermal rearrangements of cycloadducts (e.g., spiro[cyclopropane]azepinones) might differ due to sulfur’s polarizability .

Stability and Spectral Data

Thienyl Derivative Considerations :

- The thienyl group’s aromaticity would produce unique NMR shifts (e.g., downfield shifts for protons adjacent to sulfur).

- HRMS data for analogs like (E)-N-(3-methylbenzylidene)methanamine (e.g., m/z 238.1352 [M+H]⁺) suggests comparable molecular ion patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。